molecular formula C9H13F2N3O B1491819 (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1955522-76-5

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1491819
CAS No.: 1955522-76-5
M. Wt: 217.22 g/mol
InChI Key: KRZCYVQGPRODSO-UHFFFAOYSA-N
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Description

(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The heterocycle is substituted at the 3-position with a 4,4-difluorocyclohexyl group, a moiety that can enhance lipophilicity and influence the compound's conformation and pharmacokinetic properties . A primary aminomethyl group at the 5-position provides a versatile handle for further synthetic elaboration, allowing researchers to conjugate the core structure to other molecules of interest . Compounds containing the 1,2,4-oxadiazole structure are frequently investigated for their diverse biological activities. Research into similar derivatives indicates potential for antimicrobial and anticancer applications, making this chemical class a valuable template for developing new therapeutic agents . Furthermore, 1,2,4-oxadiazole derivatives have been identified as inhibitors of biological pathways, such as the Sonic Hedgehog (Shh) pathway, where they act as Smoothened (Smo) antagonists . This makes them promising candidates for research in oncology, targeting cancers associated with abnormal hedgehog pathway activation like basal cell carcinoma, medulloblastoma, and others . The primary value of this compound lies in its application as a key intermediate. Researchers utilize this compound to synthesize more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structure makes it particularly useful in the design and discovery of novel small-molecule inhibitors and probes for biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O/c10-9(11)3-1-6(2-4-9)8-13-7(5-12)15-14-8/h6H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZCYVQGPRODSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine , also known by its CAS number 1955522-76-5 , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13F2N3O , with a molecular weight of 217.22 g/mol . The structure features a five-membered oxadiazole ring integrated with a difluorocyclohexyl group, which enhances its lipophilicity and potentially its biological activity .

Biological Activities

Preliminary studies indicate that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Oxadiazole derivatives have been reported to possess significant antimicrobial properties. The presence of the difluorocyclohexyl group may enhance this activity through improved membrane permeability.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial in conditions such as ischemic stroke. Its structural components suggest potential neuroprotective effects similar to those observed in isonicotinamide derivatives.
  • Anticancer Properties : Some studies suggest that oxadiazole-containing compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

The mechanism of action for this compound involves interaction with various biological targets. It may bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Signal Transduction Modulation : By interacting with signaling pathways, the compound could influence gene expression and cellular responses to stimuli.

Case Studies

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

  • Neuroprotection :
    • A study explored its effects on ischemic stroke models. The compound demonstrated the ability to reduce neuronal damage and improve functional recovery through modulation of inflammatory responses.
  • Anticancer Research :
    • In vitro studies showed that the compound inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)ureaContains urea linkageAnticancer activity
2-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamideImidazole and pyridine ringsAntimicrobial properties
3-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)benzamidePyrazole and benzamide groupsAnti-inflammatory effects

The unique combination of the difluorocyclohexyl substituent and the oxadiazole core linked to an amine group allows for distinct pharmacological properties compared to other similar compounds.

Comparison with Similar Compounds

Substituent Diversity on the Oxadiazole Ring

Synthesized in 99% yield as a white solid, this compound demonstrates high synthetic efficiency . Data: Molecular weight = 275.34 g/mol (calculated for C₁₇H₂₅N₃O).

This may alter binding kinetics compared to the electron-withdrawing fluorine in the target compound .

Chlorodifluoromethyl Substitution :

  • Example : 1-{4-[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]-2-fluorophenyl}methanamine hydrochloride
  • Key Differences : The chlorodifluoromethyl group introduces both halogen bonding and steric bulk, which could improve target engagement in halogen-rich environments. Molecular weight = 314.10 g/mol (C₁₀H₈Cl₂F₃N₃O) .

Modifications to the Methanamine Moiety

Hydrochloride Salt Formation :

  • Example : (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • Key Differences : Conversion to hydrochloride salts improves aqueous solubility, critical for in vivo applications. This derivative (MW = 251.74 g/mol) is available at 95% purity .

Aromatic vs. Molecular weight = 251.28 g/mol (C₁₅H₁₃N₃O) .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The difluorocyclohexyl group in the target compound likely confers higher logP compared to phenyl-substituted analogues, balancing solubility and membrane penetration.
  • Bioavailability : Hydrochloride salts (e.g., BD00980216) show improved solubility, a trait absent in the target compound’s free base form .

Commercial and Research Relevance

  • Availability : While the target compound is discontinued, analogues like [3-(3-fluoro-4-methoxyphenyl)-dihydrooxazol-5-yl]methanamine hydrochloride (CAS 1187947-35-8) remain available, indicating sustained interest in oxadiazole/methanamine hybrids .
  • Applications : Similar compounds are used in medicinal chemistry for kinase inhibition (e.g., sphingosine kinase inhibitors in ) and as intermediates in multicomponent reactions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1,2,4-oxadiazole derivatives, including the target compound, generally follows these key stages:

Preparation of Amidoxime Intermediates

Amidoximes are key intermediates for oxadiazole synthesis. They are prepared from nitriles by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol at elevated temperatures (~79 °C) for 2 hours, yielding amidoximes in 70–95% yield.

Step Reagents/Conditions Outcome/Yield
Nitrile + NH2OH·HCl + Et3N, EtOH, 79 °C, 2 h Formation of amidoxime intermediates 70–95% yield

Cyclization to 1,2,4-Oxadiazoles

The amidoximes undergo cyclocondensation with acyl chlorides or esters to form the 1,2,4-oxadiazole ring. This step often uses potassium carbonate as a base in acetonitrile at 80–85 °C for 5–16 hours. The cyclization yields 1,2,4-oxadiazole derivatives in moderate to good yields (44–60% over two steps).

Step Reagents/Conditions Outcome/Yield
Amidoxime + Acyl chloride, Et3N, THF, 20 °C, 2–10 h; then K2CO3, MeCN, 85 °C, 16 h Cyclocondensation to 1,2,4-oxadiazole 44–60% yield over two steps

Conversion to Methanamine Derivative

The methanamine group on the oxadiazole ring is introduced via reduction or substitution of appropriate precursors. For example, ester or acid chloride intermediates can be converted to amides or amines using amines under mild conditions (e.g., Et3N, THF, room temperature to 65 °C). Hydrogenation using Pd/C catalyst under hydrogen atmosphere can also be employed for reduction steps.

Step Reagents/Conditions Outcome/Yield
Ester or acyl chloride + Amine, Et3N, THF or MeCN, 23–65 °C, 6–18 h Formation of methanamine derivatives 66–98% yield
Hydrogenation: Pd/C, H2 balloon, MeOH/EtOAc, rt, 12 h Reduction to amine 89–96% yield

Representative Experimental Procedure (Literature Example)

A typical synthesis route for the target compound or close analogues involves:

  • Preparation of the amidoxime from the corresponding nitrile.
  • Cyclization with an acyl chloride to form the oxadiazole ring.
  • Alkylation with 4,4-difluorocyclohexyl bromide in the presence of potassium carbonate.
  • Final amination or reduction to yield the methanamine derivative.

The reaction progress and purity are monitored by NMR (1H and 13C), IR spectroscopy, and elemental analysis to confirm the structure and composition.

Analytical Characterization Data

Technique Typical Data for Oxadiazole Derivatives
1H NMR (400 MHz) Signals corresponding to aromatic protons, methylene groups, NH2 protons
13C NMR (101 MHz) Characteristic carbons of oxadiazole ring, cyclohexyl carbons
IR Spectroscopy NH stretching (~3300 cm⁻¹), C=N and C=O stretches (1600–1800 cm⁻¹)
Elemental Analysis Consistent with calculated values for C, H, N, F content

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Amidoxime formation Nitrile + NH2OH·HCl, Et3N, EtOH, 79 °C, 2 h 70–95 Intermediate for oxadiazole synthesis
2 Cyclocondensation Amidoxime + Acyl chloride, Et3N, THF, 20 °C, 2–10 h; K2CO3, MeCN, 85 °C, 16 h 44–60 Formation of 1,2,4-oxadiazole ring
3 Alkylation Oxadiazole + 4,4-difluorocyclohexyl bromide, K2CO3, acetone/MeCN, rt–80 °C, 1–24 h 67–97 Introduction of difluorocyclohexyl group
4 Amination/Reduction Amine + ester/acyl chloride, Et3N, THF/MeCN, 23–65 °C, 6–18 h; Pd/C, H2, rt, 12 h 66–98 Formation of methanamine functionality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine

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